molecular formula C25H24NO7P B556959 Fmoc-L-4-Phosphonomethylphenylalanine CAS No. 229180-64-7

Fmoc-L-4-Phosphonomethylphenylalanine

Cat. No. B556959
M. Wt: 481.4 g/mol
InChI Key: OBRYXGOVBZKHLL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-4-Phosphonomethylphenylalanine, also known as Fmoc-pmp-amino acid, is a derivative of phenylalanine that contains a phosphonomethyl group . It is an important molecule used in the fields of medicinal chemistry and biochemical research .


Synthesis Analysis

The synthesis of Fmoc-L-4-Phosphonomethylphenylalanine has been reported in several studies. Another study reported the synthesis of D,L-fmoc protected 4- phosphonomethylphenylalanine derivatives and their enzymatic resolution .


Molecular Structure Analysis

The molecular formula of Fmoc-L-4-Phosphonomethylphenylalanine is C25H24NO7P . Its molecular weight is 481.43 g/mol .

Scientific Research Applications

Synthesis of Peptides and Peptidomimetics

Fmoc-Pmp has been utilized in the synthesis of peptides and peptidomimetics, serving as a stable analogue of phosphotyrosine. This application is crucial in the study of protein-tyrosine kinase-dependent signal transduction. The compound has been incorporated into peptides or peptide mimetics as a phosphatase-stable phosphotyrosyl mimetic, enabling researchers to explore the role of phosphorylation in cellular signaling pathways without the phosphatase-mediated degradation that naturally occurring phosphotyrosine residues undergo. For instance, new synthesis methods have been developed for Fmoc-Pmp derivatives, enhancing their incorporation into peptides using solid-phase peptide synthesis techniques. This advancement allows for the preparation of peptides corresponding to potentially phosphorylated sites of specific phosphatases, such as PTP 1C, aiding in the functional analysis of these proteins (Baczko et al., 1996).

Design of Phosphatase-Resistant pTyr Analogues

The phosphatase-resistant nature of Fmoc-Pmp makes it an important tool in designing potent inhibitors targeting specific protein domains involved in cancer pathways, such as the Grb2-SH2 domain in erbB2-overexpressed breast cancer. By incorporating Fmoc-Pmp into peptides and peptidomimetics, researchers can efficiently synthesize molecules that act as chemotherapeutic leads, demonstrating the potential of Fmoc-Pmp in developing new cancer treatments (Li et al., 2003).

Development of Nonhydrolyzable Phosphotyrosyl Peptide Analogues

Fmoc-Pmp derivatives have been synthesized for the creation of nonhydrolyzable phosphotyrosyl peptide analogues, useful in studying the interactions between peptides and protein domains like SH2, crucial for signal transduction. The development of these analogues aids in understanding the molecular basis of protein-protein interactions and the role of phosphorylation in cellular signaling, without the complication of enzymatic degradation (Burke et al., 1993).

Antibacterial and Anti-inflammatory Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have explored the antibacterial and anti-inflammatory capabilities of Fmoc-decorated self-assembling building blocks, including Fmoc-Pmp. These materials show promise in developing biomedical materials with intrinsic antibacterial properties, highlighting the versatility of Fmoc-Pmp beyond traditional peptide synthesis applications (Schnaider et al., 2019).

Safety And Hazards

Fmoc-L-4-Phosphonomethylphenylalanine is intended for R&D use only and is not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYXGOVBZKHLL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375798
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-4-Phosphonomethylphenylalanine

CAS RN

229180-64-7
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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